molecular formula C9H12ClN B8301254 2-Propyl-4-chloro-3-methyl-pyridine

2-Propyl-4-chloro-3-methyl-pyridine

Cat. No. B8301254
M. Wt: 169.65 g/mol
InChI Key: JGIOWRLADFKILT-UHFFFAOYSA-N
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Patent
US06509349B1

Procedure details

To a solution of propyl iodide (12.7 g) in THF (10 ml) is added lithium (0.45 g) and the reaction is allowed to stir at room temperature until complete dissolution of the lithium. 4-Chloro-3-methyl-pyridine (9.5 g) is then added and the mixture allowed to stir at 40° C. for 4 hours. After cooling at room temperature, ether is added and the organic phase washed with water. After removal of the solvent the desired product is obtained by chromatography using hexane/ether 9/1 as solvent.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hexane ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH2:2][CH3:3].[Li].[Cl:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[CH3:13].CCOCC>C1COCC1.CCCCCC.C(OCC)(=O)C>[CH2:1]([C:9]1[C:8]([CH3:13])=[C:7]([Cl:6])[CH:12]=[CH:11][N:10]=1)[CH2:2][CH3:3] |f:5.6,^1:4|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
C(CC)I
Name
Quantity
0.45 g
Type
reactant
Smiles
[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
hexane ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
to stir at 40° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling at room temperature
WASH
Type
WASH
Details
the organic phase washed with water
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the desired product
CUSTOM
Type
CUSTOM
Details
is obtained by chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CC)C1=NC=CC(=C1C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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